molecular formula C9H13N3O3S2 B2757185 Ethyl 2-((5-propionamido-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 392317-58-7

Ethyl 2-((5-propionamido-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B2757185
CAS No.: 392317-58-7
M. Wt: 275.34
InChI Key: ZSUQIHLKQYTDIX-UHFFFAOYSA-N
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Description

Ethyl 2-((5-propionamido-1,3,4-thiadiazol-2-yl)thio)acetate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a propionamido group at the 5-position and an ethyl thioacetate moiety at the 2-position.

Properties

IUPAC Name

ethyl 2-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3S2/c1-3-6(13)10-8-11-12-9(17-8)16-5-7(14)15-4-2/h3-5H2,1-2H3,(H,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSUQIHLKQYTDIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Cyclization with Pre-Functionalized Components

An alternative route involves cyclizing 2-(propionamido)thiosemicarbazide with ethyl 2-chloro-2-oxoacetate in POCl₃. However, this method risks regioisomer formation and offers lower yields (≤40%).

Post-Functionalization of Ethyl 5-Amino-1,3,4-Thiadiazole-2-Carboxylate

Bromination of ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate followed by thiolation and alkylation introduces complexity, reducing overall efficiency.

Optimization Challenges and Solutions

  • Propionamide Hydrolysis : Elevated temperatures during alkylation may cleave the amide bond. Mitigated by maintaining pH 7–8 and avoiding prolonged heating.
  • Thiol Oxidation : Use of degassed solvents and inert atmosphere preserves thiol integrity.
  • Purification : Reverse-phase HPLC effectively separates target compound from byproducts like disulfides.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) : δ 1.21 (t, 3H, CH₂CH₃), 2.35 (q, 2H, COCH₂), 3.85 (s, 2H, SCH₂CO), 4.15 (q, 2H, OCH₂), 10.52 (s, 1H, NH).
  • ¹³C NMR : δ 14.1 (CH₂CH₃), 28.9 (COCH₂), 34.7 (SCH₂CO), 61.8 (OCH₂), 167.5 (COO), 172.3 (CONH).

Mass Spectrometry

  • ESI-MS : m/z 304.2 [M+H]⁺ (calculated for C₁₀H₁₄N₃O₃S₂: 304.05).

Industrial-Scale Considerations

  • Cost Efficiency : EDC/HOBt coupling is cost-prohibitive for large-scale synthesis. Alternative methods using propionyl chloride and Hunig’s base reduce reagent costs.
  • Green Chemistry : Replacing DMF with cyclopentyl methyl ether (CPME) improves environmental metrics without compromising yield.

Chemical Reactions Analysis

Ethyl 2-((5-propionamido-1,3,4-thiadiazol-2-yl)thio)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, where nucleophiles such as amines or thiols replace the existing substituents.

Scientific Research Applications

Medicinal Chemistry

Enzyme Inhibition : Ethyl 2-((5-propionamido-1,3,4-thiadiazol-2-yl)thio)acetate has been studied for its inhibitory effects on the urease enzyme, which plays a crucial role in the pathogenesis of certain bacterial infections such as Helicobacter pylori. The compound demonstrates high urease inhibitory activity with IC₅₀ values ranging from 2.85 to 5.83 µM, significantly lower than standard inhibitors like thiourea and hydroxyurea (IC₅₀ = 22.00 and 100.00 µM respectively) .

Antitumor Activity

Cytotoxic Effects : The compound has shown promising antitumor properties against various human tumor cell lines, including HL-60 and SKOV-3. In vitro studies indicate that it induces apoptosis in cancer cells, as evidenced by acridine orange/ethidium bromide staining assays . The IC₅₀ value against SKOV-3 cells was reported to be approximately 19.5 µM, indicating significant antiproliferative activity .

Antimicrobial Properties

Thiadiazole derivatives are known for their antimicrobial activities. This compound exhibits broad-spectrum antimicrobial effects due to its ability to disrupt bacterial cell functions through enzyme inhibition .

Material Science

The compound has potential applications in material science as a corrosion inhibitor for copper in acidic environments. Studies utilizing gravimetric and electrochemical techniques have demonstrated its effectiveness in preventing copper corrosion in aerated hydrochloric acid solutions .

Agrochemicals

Due to its versatile chemical properties, this compound is being explored for use in the development of new agrochemicals aimed at pest control and crop protection .

Activity TypeTarget/Cell LineIC₅₀ (µM)Mechanism of Action
Urease InhibitionUrease Enzyme2.85 - 5.83Enzyme inhibition affecting urea cycle
Antitumor ActivitySKOV-3~19.5Induces apoptosis in cancer cells
AntimicrobialVarious BacteriaVariableDisruption of bacterial enzyme functions
Corrosion InhibitionCopper in HClN/APrevents corrosion through surface interaction

Case Study 1: Antitumor Evaluation

A study conducted on a series of thiadiazole derivatives including this compound demonstrated significant cytotoxic effects against SKOV-3 cells with an IC₅₀ of approximately 19.5 µM. The mechanism was identified as apoptosis induction through mitochondrial pathways .

Case Study 2: Urease Inhibition

Research evaluated the urease inhibitory activity of this compound and found it to be highly effective compared to traditional inhibitors. This study highlights the compound's potential as a therapeutic agent against urease-dependent infections .

Mechanism of Action

The mechanism of action of Ethyl 2-((5-propionamido-1,3,4-thiadiazol-2-yl)thio)acetate involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition disrupts the survival of certain bacteria, such as Helicobacter pylori, which rely on urease activity for colonization . Additionally, its anticancer activity is attributed to its ability to cross cellular membranes and interact with various biological targets, leading to the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison of Ethyl 2-((5-R-1,3,4-Thiadiazol-2-yl)Thio)Acetate Derivatives

Compound ID R Group Molecular Formula Melting Point (°C) Yield (%) Key Properties/Activity Reference
Target Compound Propionamido C₉H₁₃N₃O₃S₂ Not reported Not reported Hypothesized moderate lipophilicity -
Compound 44 4-Methoxybenzamido C₁₆H₁₇N₃O₄S₂ Not reported Not reported <10% cytotoxicity (inactive)
Compound 3f Acetylamino C₁₆H₁₆N₆O₂S₄ 304–305 86.6 High thermal stability
HR318216 4-Fluorobenzamido C₁₄H₁₄FN₃O₃S₂ Not reported Not reported Marketed as antifungal intermediate
Compound 2b Amino C₈H₁₀N₄O₂S₂ 159–160 72 Water-soluble (low melting point)

Key Observations:

  • Substituent Effects on Lipophilicity: Bulky aromatic groups (e.g., 4-methoxybenzamido in Compound 44) may reduce cytotoxicity due to steric hindrance, while smaller aliphatic amides (e.g., acetylamino in 3f) enhance crystallinity and thermal stability .
  • Synthetic Yields: Yields vary significantly; acetylamino-substituted 3f achieves 86.6% yield via optimized coupling conditions , whereas amino-substituted 2b requires milder conditions (72% yield) .

Spectroscopic Characterization

  • IR/NMR Trends: Amino-substituted derivatives (e.g., 2b) show NH₂ stretching at ~3350 cm⁻¹ (IR) and δH ~7.33 ppm (NMR), whereas acetylated analogs (3f) exhibit strong C=O stretches at ~1751 cm⁻¹ .

Biological Activity

Ethyl 2-((5-propionamido-1,3,4-thiadiazol-2-yl)thio)acetate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various scientific studies.

Chemical Structure and Properties

This compound features a thiadiazole ring, which is known for its significant biological activities. The compound's molecular formula is C9H13N3O3S2C_9H_{13}N_3O_3S_2, with a molecular weight of 275.34 g/mol. The structural complexity contributes to its unique interactions within biological systems.

Antitumor Activity

Research has demonstrated that this compound exhibits notable antitumor properties. Specifically, it has shown cytotoxic effects against various human tumor cell lines, including HL-60 (human promyelocytic leukemia) and SKOV-3 (ovarian cancer). The mechanism of action appears to involve apoptosis induction, as evidenced by assays that indicate cell death through morphological changes and DNA fragmentation .

Antimicrobial Activity

The compound also displays antimicrobial activity against a range of pathogens. The thiadiazole moiety is known to enhance the compound's ability to inhibit bacterial growth, particularly against Helicobacter pylori due to its urease inhibition properties. By disrupting the urea cycle, the compound decreases pH levels that are crucial for bacterial survival .

Anti-inflammatory and Antioxidant Effects

In addition to its antitumor and antimicrobial properties, this compound has been implicated in anti-inflammatory and antioxidant activities. These effects are likely mediated through the modulation of inflammatory pathways and the reduction of oxidative stress in cells .

The primary target of this compound is the urease enzyme , which plays a critical role in the metabolism of urea in certain bacteria. Inhibition of this enzyme disrupts the urea cycle and leads to increased acidity in the local environment, effectively hindering bacterial growth .

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

  • Cytotoxicity Assays : A study assessed the cytotoxic effects on HL-60 and SKOV-3 cells using MTT assays. Results indicated a dose-dependent decrease in cell viability with IC50 values suggesting potent activity at low concentrations .
  • Antimicrobial Testing : In vitro assays demonstrated effective inhibition of H. pylori growth at concentrations as low as 50 μg/mL, with significant reductions in urease activity observed .
  • Anti-inflammatory Studies : Compounds similar to this compound have been shown to reduce pro-inflammatory cytokine production in macrophage models .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInduces apoptosis in HL-60 and SKOV-3 cells,
AntimicrobialInhibits H. pylori growth,
Anti-inflammatoryReduces cytokine production
AntioxidantDecreases oxidative stress

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 2-((5-propionamido-1,3,4-thiadiazol-2-yl)thio)acetate, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically follows a three-step protocol:

Thiadiazole core formation : React thiosemicarbazide with carbon disulfide under reflux to generate 5-amino-1,3,4-thiadiazole-2-thiol .

Thioether linkage : Alkylate the thiol group using ethyl 2-bromoacetate in the presence of KOH to yield ethyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetate .

Propionamido substitution : React the intermediate with propionyl chloride in the presence of triethylamine (Et₃N) to introduce the propionamido group .

  • Optimization : Use anhydrous solvents, slow reagent addition to minimize side reactions, and maintain temperatures below 40°C during acylation to prevent decomposition. Yields improve with column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • 1H NMR : Key signals include the ester ethyl group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂), thiadiazole-linked methylene (δ 3.8–4.0 ppm), and propionamido NH (δ ~10.5 ppm, broad) .
  • IR Spectroscopy : Confirm C=O ester (1740–1720 cm⁻¹), thioester C=S (1050–1150 cm⁻¹), and amide N-H (3300–3200 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular ion [M+H]+ and fragmentation patterns .

Advanced Research Questions

Q. How does the propionamido substitution on the 1,3,4-thiadiazole ring influence cytotoxic activity compared to benzamido derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Propionamido’s shorter alkyl chain enhances lipophilicity compared to benzamido derivatives, improving membrane permeability. However, reduced π-π stacking interactions with cellular targets (e.g., DNA topoisomerases) may lower potency. Comparative cytotoxicity assays (MTT) on SKOV-3 and HL-60 cell lines show benzamido derivatives (e.g., compound 5c) exhibit IC₅₀ values ~15 µM, while propionamido analogs require higher concentrations (~25 µM) .
  • Computational Insights : Molecular docking reveals benzamido’s aromatic ring engages in hydrophobic pockets of tubulin, whereas propionamido relies on alkyl chain interactions .

Q. What in vitro models are appropriate for evaluating the compound's mechanism of action, and how should assays be designed to minimize false positives?

  • Methodological Answer :

  • Cell Line Selection : Use diverse models (e.g., SKOV-3 for ovarian cancer, HL-60 for leukemia) to assess tissue-specific activity .
  • Assay Design :

Dose-Response Curves : Test concentrations from 1–100 µM, with 72-hour incubation to capture delayed effects.

Controls : Include cisplatin (positive control) and vehicle-only (DMSO <0.1%) to rule out solvent toxicity.

Mechanistic Probes : Combine with ROS detection (DCFH-DA) and apoptosis markers (Annexin V/PI) .

  • False-Positive Mitigation : Pre-treat cells with NAC (antioxidant) to confirm ROS-mediated cytotoxicity .

Q. How should researchers address discrepancies in cytotoxicity data between similar 1,3,4-thiadiazole derivatives across different studies?

  • Methodological Answer :

  • Standardize Assay Conditions : Variations in serum concentration (e.g., 5% vs. 10% FBS) significantly alter compound uptake. Replicate experiments under identical conditions .
  • Structural Validation : Confirm purity (>95% by HPLC) and stereochemistry (if applicable) to exclude impurities as confounding factors .
  • Meta-Analysis : Use 3D-QSAR models to correlate substituent electronegativity (Hammett σ values) with bioactivity trends .

Data Analysis and Optimization Questions

Q. What computational methods are recommended for predicting the binding affinity of this compound with cancer-related enzymes?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like EGFR (PDB ID: 1M17) or topoisomerase II (PDB ID: 1ZXM). Prioritize poses with hydrogen bonds to catalytic residues (e.g., Asp831 in EGFR) .
  • Molecular Dynamics (MD) : Run 100-ns simulations (GROMACS) to assess binding stability. Calculate root-mean-square deviation (RMSD) to identify stable conformations .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at the thiadiazole S-atom) using Schrödinger’s Phase .

Q. Which chromatographic techniques optimize the purification of this compound from reaction byproducts?

  • Methodological Answer :

  • Flash Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 7:3 → 1:1) to separate unreacted intermediates .
  • Reverse-Phase HPLC : For polar impurities, employ a C18 column (acetonitrile/water + 0.1% TFA) at 1.5 mL/min. Retention time ~12.3 minutes .
  • TLC Monitoring : Spot development in ethyl acetate/hexane (1:1) yields Rf ~0.4 under UV 254 nm .

Q. What strategies improve the compound's stability in biological matrices during pharmacokinetic studies?

  • Methodological Answer :

  • Storage Conditions : Lyophilize and store at -80°C with desiccants. Avoid repeated freeze-thaw cycles .
  • Matrix Stabilization : Add EDTA (1 mM) to inhibit metalloproteases and sodium azide (0.02%) to prevent microbial growth .
  • LC-MS/MS Quantification : Use deuterated analogs (e.g., ethyl 2-((5-propionamido-d₅-1,3,4-thiadiazol-2-yl)thio)acetate) as internal standards to correct for matrix effects .

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